Cas no 2763776-05-0 (4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide)

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2763776-05-0
- 4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide
- EN300-37361067
- 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide
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- Inchi: 1S/C14H8BrClN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19)
- InChI Key: RHMPPMDYONLMDZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(N)=O)=C(C=1)OC1C=CC(C#N)=C(C=1)Cl
Computed Properties
- Exact Mass: 349.94577g/mol
- Monoisotopic Mass: 349.94577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1Ų
- XLogP3: 3.4
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37361067-1.0g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
1PlusChem | 1P027YPG-100mg |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95% | 100mg |
$527.00 | 2024-05-07 | |
Enamine | EN300-37361067-0.1g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
Enamine | EN300-37361067-5.0g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
Enamine | EN300-37361067-10.0g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-18 | |
Enamine | EN300-37361067-0.05g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
1PlusChem | 1P027YPG-500mg |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95% | 500mg |
$1109.00 | 2023-12-17 | |
Enamine | EN300-37361067-0.25g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
Enamine | EN300-37361067-0.5g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
Enamine | EN300-37361067-2.5g |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
2763776-05-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 |
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide: A Comprehensive Overview
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide, also known by its CAS number CAS 2763776-05-0, is a complex organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered significant attention in recent years due to its unique chemical properties and potential for use in advanced drug delivery systems and bioactive molecules. The structure of this compound is characterized by a benzamide core with substituents that include a bromine atom, a chloro group, and a cyano group, all of which contribute to its distinctive reactivity and functionality.
The synthesis of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis techniques, which have shown promise in accelerating reaction times while maintaining high yields.
In terms of applications, this compound has been extensively studied for its potential as a precursor in the development of bioactive agents. For instance, studies have demonstrated its ability to act as a building block in the construction of heterocyclic compounds, which are crucial in drug design. Additionally, its electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and sensors.
Recent research has also focused on the pharmacological properties of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide. Preclinical studies have indicated that it exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential utility in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, investigations into its toxicity profile have revealed that it possesses low acute toxicity, making it a safer option for therapeutic applications compared to other similar compounds.
The structural versatility of this compound has also led to its exploration in agrochemical applications. Field trials have shown that it can serve as an effective ingredient in pesticides and herbicides due to its ability to disrupt key biochemical pathways in target organisms. Moreover, its stability under various environmental conditions ensures prolonged efficacy, which is highly desirable in agricultural settings.
In conclusion, 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide (CAS 2763776-05-0) stands out as a multifaceted compound with significant potential across multiple industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and application research, positions it as a valuable asset in modern chemical innovation. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial development.
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